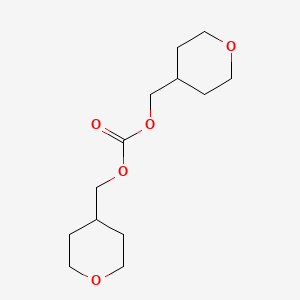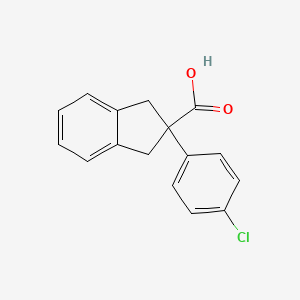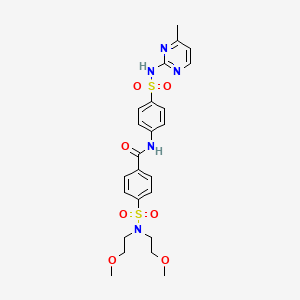![molecular formula C6H6F2N2O3 B2843145 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1178153-34-8](/img/structure/B2843145.png)
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a chemical compound with the CAS Number: 1178153-34-8 . It has a molecular weight of 192.12 and its IUPAC name is the same as the common name . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 192.12 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities, making them the focus of extensive research for the development of new medicinal agents. These compounds are recognized for their ability to effectively bind with various enzymes and receptors in biological systems, facilitating numerous weak interactions. This characteristic leads to an array of therapeutic applications, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal uses. The diverse pharmacological properties of these derivatives underline their significant potential in drug development across multiple disease areas (G. Verma et al., 2019).
Antimicrobial Properties
The antimicrobial activity of 1,3,4-oxadiazole derivatives has been extensively documented. These compounds have demonstrated effectiveness against a wide range of microorganisms, including bacteria, fungi, and viruses. The high potency and promising profiles of these derivatives as antimicrobial agents suggest their potential as novel drugs to address the growing issue of antimicrobial resistance (T. Glomb & P. Świątek, 2021).
Sensor Applications and Material Science
Oxadiazole scaffolds, particularly 1,3,4-oxadiazoles, have found applications beyond pharmacology, including in material science and as chemosensors. Their photoluminescent properties, combined with excellent thermal and chemical stability, make them suitable for use in fluorescent frameworks. These frameworks are particularly useful in the development of chemosensors for selective metal-ion sensing. The ability of these compounds to act as coordination sites for metal ions highlights their versatility and potential for various industrial applications (D. Sharma, H. Om, & A. Sharma, 2022).
Environmental and Biological Degradation Studies
The environmental fate and biodegradability of polyfluoroalkyl substances, including compounds related to 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid, have been a subject of study. Research in this area focuses on understanding the degradation pathways of these substances and their transformation into persistent pollutants. Such studies are crucial for assessing the environmental impact of these chemicals and for the development of strategies to mitigate their presence in ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mechanism of Action
Difluoromethyl-1,3,4-oxadiazoles (DFMOs), which include “3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid”, have been reported as potent and selective inhibitors of histone deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncology and non-oncological diseases . DFMOs act as mechanism-based and essentially irreversible HDAC6 inhibitors . Biochemical data confirm that DFMOs are capable of inhibiting HDAC6 via a two-step slow-binding mechanism .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Several precautionary statements are also provided, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBXYOAENUITRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NN=C(O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)

![5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2843076.png)

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide](/img/structure/B2843083.png)
![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)